6-Amino-2-methylpyrimidin-4-ol dihydrate

Description

Properties

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZWHXSXVBZLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369217 | |

| Record name | ST50405409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388582-41-0 | |

| Record name | ST50405409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of its structural characteristics, analytical methodologies for its characterization, and its emerging applications.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. 6-Amino-2-methylpyrimidin-4-ol, as a substituted pyrimidine, serves as a versatile building block for the synthesis of more complex molecules with diverse therapeutic applications, including potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The dihydrate form of this compound is often the commercially available and stable form, making a thorough understanding of its properties crucial for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N₃O₃ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Anhydrous Molecular Formula | C₅H₇N₃O | [5][6][7] |

| Anhydrous Molecular Weight | 125.13 g/mol | [5][6][7] |

| Appearance | White to off-white powder/crystals | [7][8] |

| Melting Point | >300 °C | [4][6][7] |

| Solubility | Information not widely available, requires experimental determination. | |

| CAS Number | 388582-41-0 (dihydrate) | [4] |

| PubChem CID | 2724727 (dihydrate) | [4] |

It is important to note the tautomeric nature of the 6-Amino-2-methylpyrimidin-4-ol core. It can exist in keto-enol and amine-imine tautomeric forms, with the keto-amine form generally being the most stable. This tautomerism can influence its reactivity and biological activity.[5]

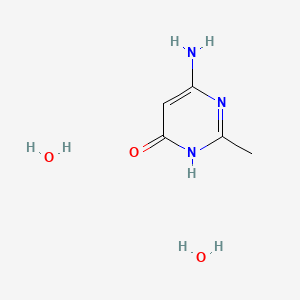

Caption: Tautomeric forms of 2-amino-6-methylpyrimidin-4-one.

Analytical Characterization: A Multi-technique Approach

Robust analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. A combination of spectroscopic and thermal analysis techniques is typically employed.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3100 | N-H and O-H | Stretching (from amino group and water of hydration) |

| 3000 - 2850 | C-H | Stretching (from methyl group) |

| ~1650 | C=O | Stretching (from pyrimidinone ring) |

| ~1600 | C=N, C=C | Ring stretching |

| ~1500 | N-H | Bending |

Note: The presence of broad peaks in the high-frequency region is indicative of the water of hydration.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Expected ¹H NMR (DMSO-d₆) Signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | singlet | 3H | -CH₃ |

| ~5.5 | singlet | 1H | Pyrimidine ring C-H |

| ~6.5 | broad singlet | 2H | -NH₂ |

| ~10.5 | broad singlet | 1H | Ring N-H |

| ~3.3 | singlet | 4H | H₂O (dihydrate) |

Expected ¹³C NMR (DMSO-d₆) Signals:

| Chemical Shift (ppm) | Assignment |

| ~20 | -CH₃ |

| ~95 | Pyrimidine ring C5 |

| ~155 | Pyrimidine ring C2 |

| ~160 | Pyrimidine ring C6 |

| ~165 | Pyrimidine ring C4 (C=O) |

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of the dihydrate compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in a TGA pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

-

Data Analysis: The weight loss corresponding to the loss of two water molecules confirms the dihydrate nature of the compound. The decomposition temperature provides information about its thermal stability.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Synthesis and Reactivity

6-Amino-2-methylpyrimidin-4-ol is typically synthesized through the condensation of ethyl acetoacetate with guanidine. This reaction provides a straightforward and efficient route to the pyrimidine core.

Caption: General synthesis pathway for 6-Amino-2-methylpyrimidin-4-ol.

The presence of multiple functional groups (amino, hydroxyl/keto, and methyl) makes 6-Amino-2-methylpyrimidin-4-ol a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can be alkylated or converted to a leaving group for nucleophilic substitution reactions.[3][9] These reactions open up avenues for the synthesis of a wide range of derivatives with tailored properties.

Applications in Drug Development and Beyond

The pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents.[1] 6-Amino-2-methylpyrimidin-4-ol and its derivatives have been investigated for a variety of biological activities.

-

Anticancer Agents: The pyrimidine core is present in many anticancer drugs that act as kinase inhibitors or antimetabolites. Derivatives of 6-Amino-2-methylpyrimidin-4-ol have been explored as potential inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma.[10]

-

Antimicrobial Agents: The ability of the pyrimidine ring to mimic natural nucleobases allows for the design of potent antimicrobial agents that can interfere with microbial DNA and RNA synthesis.[1]

-

DPP-4 Inhibitors: Fused pyrazolopyrimidine derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11]

-

Plant Growth Regulators: Certain derivatives have shown promising activity as plant growth stimulants.[3]

-

Materials Science: The hydrogen bonding capabilities of the ureido-pyrimidinone (UPy) moiety, which can be derived from this core structure, are utilized in the development of self-healing supramolecular polymers.[7]

The diverse applications highlight the importance of 6-Amino-2-methylpyrimidin-4-ol as a valuable starting material for the synthesis of novel compounds with significant biological and material properties.

Safety and Handling

While a comprehensive safety profile for the dihydrate is not extensively documented, the anhydrous form and related compounds provide some guidance. It is recommended to handle this compound with standard laboratory precautions.

-

Hazard Identification: Some sources indicate that the anhydrous form may cause skin and eye irritation.[5] It is prudent to assume the dihydrate may have similar properties.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area.[8][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date safety and handling information.[8][12]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and a wide range of potential applications, particularly in the field of drug discovery. Its versatile structure allows for the synthesis of a diverse library of derivatives with tailored biological activities. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this valuable chemical building block.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

-

Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(12), 2289. [Link]

-

Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- L'Oréal. (2004). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(12), 20870–20913. [Link]

-

Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]

-

Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Retrieved from [Link]

-

Chung, Y.-M., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(22), 3980-3996. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]

- 7. 2-アミノ-4-ヒドロキシ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Amino-2-methylpyrimidin-4-ol Dihydrate

Introduction

6-Amino-2-methylpyrimidin-4-ol is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.[1][2] The hydrated form, specifically 6-Amino-2-methylpyrimidin-4-ol dihydrate, presents a unique set of challenges and considerations in its structural characterization. The presence of water molecules within the crystal lattice can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Therefore, a definitive elucidation of its three-dimensional structure is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice. This document is designed to be a self-validating resource, grounding its protocols in established scientific principles and authoritative references.

Single-Crystal X-ray Diffraction: The Definitive Architectural Blueprint

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, including the water molecules of hydration.

Causality of Experimental Choice:

For a hydrated crystalline compound, SCXRD is indispensable. It not only confirms the molecular structure of the pyrimidine derivative but also definitively establishes the stoichiometry of hydration and the intricate network of hydrogen bonding involving the water molecules. This hydrogen bonding network is critical to the stability of the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve 6-Amino-2-methylpyrimidin-4-ol in a suitable solvent (e.g., a mixture of ethanol and water).

-

Employ a slow evaporation method at a constant temperature (e.g., room temperature) to allow for the formation of high-quality, single crystals. The presence of water in the crystallization medium is crucial for obtaining the dihydrate form.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).

-

Mount the crystal on a goniometer head.

-

Position the mounted crystal on a single-crystal X-ray diffractometer.

-

Collect diffraction data over a range of angles by rotating the crystal in a beam of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise atomic positions.

-

Expected Crystallographic Data:

| Parameter | Expected Value (based on trihydrate analogue) | Significance |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |

| Z | (Integer) | The number of molecules per unit cell. |

The final output will be a detailed crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and information about the hydrogen bonding network, confirming the dihydrate structure.

Spectroscopic Analysis: A Symphony of Molecular Vibrations and Spins

Spectroscopic techniques provide complementary information to paint a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

Causality of Experimental Choice:

¹H and ¹³C NMR are fundamental for confirming the organic core of the molecule. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.[5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to identify the number and environment of the protons.

-

Acquire ¹³C NMR spectra to identify the number and environment of the carbon atoms.

-

-

Data Processing: Process the raw data (FID) through Fourier transformation, phase correction, and baseline correction.[4]

Expected NMR Data:

| Technique | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ | Interpretation |

| ¹H NMR | ~2.0-2.2 | Singlet, 3H (Methyl group protons) |

| ~5.5-6.0 | Singlet, 1H (Vinyl proton on the pyrimidine ring) | |

| ~6.5-7.0 | Broad singlet, 2H (Amino group protons) | |

| ~10.0-11.0 | Broad singlet, 1H (Hydroxyl group proton) | |

| ~3.3 | Broad singlet (Water protons from the dihydrate) | |

| ¹³C NMR | ~20 | Methyl carbon |

| ~100-110 | Vinyl carbon | |

| ~150-170 | Carbonyl and other ring carbons |

Note: The chemical shifts for the NH₂ and OH protons can be broad and may exchange with water.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups.

Causality of Experimental Choice:

FTIR is excellent for identifying the presence of key functional groups, such as O-H (from the hydroxyl group and water), N-H (from the amino group), C=O, and C=N bonds, which are characteristic of the molecule.[6]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500-3200 (broad) | O-H stretching (from water and the hydroxyl group) |

| 3400-3300 | N-H stretching (from the amino group) |

| ~2950 | C-H stretching (from the methyl group) |

| 1680-1640 | C=O stretching and/or C=N stretching |

| ~1600 | NH₂ scissoring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Causality of Experimental Choice:

MS is crucial for confirming the molecular weight of the anhydrous form of the compound. The fragmentation pattern can also provide clues about the molecular structure.[7]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

Expected Mass Spectrometry Data:

The molecular ion peak [M+H]⁺ for the anhydrous molecule (C₅H₇N₃O) would be expected at m/z 126.06.[8] The dihydrate will likely lose water upon ionization. The fragmentation pattern will show characteristic losses of small neutral molecules.

Thermal Analysis: Quantifying the Water of Hydration

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing hydrated compounds.[9]

Causality of Experimental Choice:

TGA measures the change in mass as a function of temperature, allowing for the precise quantification of the water content.[10] DSC measures the heat flow associated with thermal transitions, such as dehydration and decomposition.[11]

Experimental Protocol: TGA/DSC

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA/DSC pan.

-

Data Acquisition:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss (TGA) and heat flow (DSC) simultaneously.

-

Expected Thermal Analysis Data:

A weight loss corresponding to two moles of water per mole of the parent compound is expected in the TGA thermogram, likely occurring below 150 °C. The DSC curve will show an endothermic peak corresponding to the energy required for this dehydration process.[12] The anhydrous compound is reported to have a melting point above 300 °C.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments to achieve a comprehensive structural elucidation.

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, spectroscopic and thermal analyses offer crucial complementary data for a comprehensive and unambiguous characterization. This guide provides the necessary framework and protocols for researchers to confidently approach the structural determination of this and similar hydrated pharmaceutical building blocks.

References

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: [Link]

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]

-

Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440(2), 022023. Available at: [Link]

-

AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. Available at: [Link]

-

IEA SHC. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. IEA SHC. Available at: [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2025). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. tainstruments.com [tainstruments.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Amino-2-methylpyrimidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 6-Amino-2-methylpyrimidin-4-ol, a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights into its chemical properties, synthesis, analytical validation, and applications.

Introduction: Unveiling a Versatile Chemical Scaffold

6-Amino-2-methylpyrimidin-4-ol, also recognized by its tautomeric name 2-Amino-4-hydroxy-6-methylpyrimidine, is a key building block in the synthesis of a multitude of biologically active molecules.[1] While the query specified the dihydrate form, the predominant literature and chemical databases refer to the anhydrous form, which is assigned the CAS number 3977-29-5 .[2][3][4][5] For the purpose of this guide, we will focus on the well-documented anhydrous compound, as a distinct CAS number for the dihydrate is not commonly cited. The pyrimidine core of this molecule is a well-established pharmacophore in oncology and is instrumental in the development of kinase inhibitors and other antitumor agents.[1]

The strategic placement of amino, hydroxyl, and methyl groups on the pyrimidine ring provides multiple reaction sites for chemical modification, making it a versatile scaffold for creating diverse chemical libraries. Its derivatives have shown significant promise in various therapeutic areas, including the development of agents for infectious diseases and cancer.[1]

Physicochemical Properties: A Quantitative Overview

The fundamental physicochemical properties of 6-Amino-2-methylpyrimidin-4-ol are crucial for its handling, formulation, and application in synthetic chemistry. The table below summarizes these key characteristics.

| Property | Value | Source |

| CAS Number | 3977-29-5 | [2][3][4][5] |

| Molecular Formula | C₅H₇N₃O | [2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | >300 °C | [3] |

| Purity | >98.0% (HPLC) | [4] |

| IUPAC Name | 2-amino-6-methylpyrimidin-4(1H)-one | [2] |

| Synonyms | 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine | [2][3][5] |

Synthesis and Mechanistic Insights

The synthesis of 6-Amino-2-methylpyrimidin-4-ol and its derivatives often involves the condensation of a β-ketoester with guanidine or its derivatives. This classical approach provides a straightforward and efficient route to the pyrimidine core. Modifications to this core are then performed to generate a library of compounds for biological screening.

A general synthetic approach for creating derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine involves reacting it with other molecules to form Schiff bases, which can then be further modified to create a variety of heterocyclic compounds.[6] For instance, reacting 2-amino-4-hydroxy-6-methyl pyrimidine with 3-amino acetophenone in an acidic medium yields a Schiff base derivative.[6] This intermediate can then be reacted with other compounds to synthesize oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole derivatives.[6]

Below is a generalized workflow for the synthesis of derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine.

Analytical Characterization: Ensuring Purity and Structural Integrity

The structural confirmation and purity assessment of 6-Amino-2-methylpyrimidin-4-ol and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Experimental Protocol for Characterization:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify functional groups.

-

Method: A sample is prepared as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected Peaks: Characteristic bands for N-H, O-H, C=O, and C=N stretching vibrations are observed.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure.

-

Method: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like DMSO-d₆.[7]

-

Expected Signals: The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the arrangement of atoms.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Method: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[2]

-

Expected Outcome: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine purity.

-

Method: A validated HPLC method is used to assess the purity of the synthesized compound, often showing results greater than 98%.[4]

-

The following diagram illustrates a standard analytical workflow for compound validation.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[8] 6-Amino-2-methylpyrimidin-4-ol and its derivatives are of particular interest due to their potential biological activities.

-

Anticancer Activity: Derivatives of aminodimethylpyrimidinol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC).[9][10] Some of these compounds have demonstrated potent anti-proliferative activity against HCC cell lines.[9][10]

-

Antimicrobial and Other Biological Activities: The pyrimidine nucleus is known to be a part of molecules with a wide array of biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities.[8] The synthesis of novel derivatives from 2-amino-substituted 6-methyl-pyrimidin-4-ol has been explored for various biological evaluations.[11]

-

Plant Growth Regulation: Interestingly, some synthesized derivatives have shown a pronounced stimulating action on plant growth.[11]

The diagram below illustrates the central role of 6-Amino-2-methylpyrimidin-4-ol in generating diverse, biologically active compounds.

Safety and Handling: A Researcher's Responsibility

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general safety precautions for 6-Amino-2-methylpyrimidin-4-ol and similar compounds are outlined below.

-

GHS Hazard Classification: Some reports indicate that this chemical may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] However, other reports suggest it does not meet GHS hazard criteria.[2] It is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid dust formation and inhalation.[5] Ensure adequate ventilation. Do not ingest or allow contact with skin and eyes.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][12]

-

Incompatible Materials: Avoid strong oxidizing agents.[5][12]

Conclusion: A Building Block with Enduring Potential

6-Amino-2-methylpyrimidin-4-ol is a chemical entity of significant value to the scientific community, particularly in the realm of drug discovery. Its versatile structure allows for the creation of a vast array of derivatives with diverse biological activities. As research continues to uncover new therapeutic targets, the importance of such fundamental building blocks will undoubtedly grow, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.

- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.

- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- Sigma-Aldrich. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.

- Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A.

- Chung, K. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

- ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.

- Loba Feinchemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET: 2-Amino-4-hydroxy-6-methylpyrimidine.

- Google Patents. (n.d.). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Benchchem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.

- ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. mdpi.com [mdpi.com]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Molecular Weight, Physicochemical Characterization, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Amino-2-methylpyrimidin-4-ol, with a specific focus on its dihydrate form. It details the precise calculation of the molecular weight for both the anhydrous and dihydrate states, outlines key physicochemical properties, and discusses its structural identity, including tautomerism. Furthermore, this document presents authoritative, step-by-step protocols for analytical characterization, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to ensure compound identity and purity. The guide synthesizes data from established chemical databases and scientific literature to offer field-proven insights for professionals in research and drug development, grounding all claims in verifiable sources.

Introduction and Structural Identity

6-Amino-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. This specific compound often serves as a crucial building block or intermediate in the synthesis of more complex molecules, including kinase inhibitors for therapeutic applications.[1]

A critical aspect for any researcher handling this compound is understanding its hydration state. Chemical compounds, particularly those with hydrogen-bonding functional groups like amino and hydroxyl groups, can crystallize with a specific number of water molecules, forming hydrates. This incorporation of water directly impacts the compound's molecular weight, which is a fundamental parameter for accurate quantification, stoichiometric calculations in reactions, and formulation development. This guide focuses on the dihydrate form (containing two water molecules per molecule of the primary compound), providing the foundational data required for its precise use in a laboratory setting.

Chemical Nomenclature and Tautomerism

The compound is subject to keto-enol tautomerism, a common phenomenon in heterocyclic chemistry. It can exist in equilibrium between two tautomeric forms: the '-ol' form (pyrimidin-4-ol) and the '-one' form (pyrimidin-4-one). While the name 6-Amino-2-methylpyrimidin-4-ol is frequently used, the keto form, 2-Amino-6-methylpyrimidin-4(3H)-one , is often the more stable and prevalent structure.[2] For the purpose of this guide, we will use the IUPAC-preferred nomenclature where applicable but acknowledge the common use of the '-ol' name.

-

Synonyms: 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine, 2-Amino-4-hydroxy-6-methylpyrimidine.[2]

The structural equilibrium is a key consideration, as it influences the molecule's chemical reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms.

Physicochemical Properties and Molecular Weight

The physical and chemical properties of a compound are dictated by its structure. For a hydrated compound, the most immediate difference from its anhydrous counterpart is the molecular weight.

Molecular Formula and Weight Calculation

The calculation of the molecular weight requires the molecular formula and the atomic weights of the constituent elements.

-

Anhydrous Form (C₅H₇N₃O):

-

The molecular formula consists of 5 Carbon atoms, 7 Hydrogen atoms, 3 Nitrogen atoms, and 1 Oxygen atom.[2][3]

-

Using precise atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the molecular weight is calculated as: (5 × 12.011) + (7 × 1.008) + (3 × 14.007) + (1 × 15.999) = 125.13 g/mol .[2]

-

-

Dihydrate Form (C₅H₇N₃O · 2H₂O):

-

The dihydrate form incorporates two molecules of water (H₂O). The molecular weight of water is (2 × 1.008) + 15.999 = 18.015 g/mol .

-

The total molecular weight is the sum of the anhydrous compound and two water molecules: 125.13 g/mol + 2 × (18.015 g/mol ) = 125.13 + 36.03 = 161.16 g/mol .

-

Caption: Workflow for calculating the dihydrate molecular weight.

Summary of Physicochemical Data

The following table summarizes key quantitative data for the anhydrous form, which serves as the basis for the dihydrate.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O | [2][3] |

| Molecular Weight (Anhydrous) | 125.13 g/mol | [2] |

| Molecular Weight (Dihydrate) | 161.16 g/mol | Calculated |

| Melting Point | >300 °C (decomposes) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 385.9 ± 34.0 °C at 760 mmHg | [3] |

| LogP | -0.55 | [3] |

Synthesis and Application

General Synthesis Route

6-Amino-2-methylpyrimidin-4-ol is typically synthesized via the condensation of ethyl acetoacetate with a guanidine derivative.[3] This established reaction in heterocyclic chemistry provides a reliable method for producing the pyrimidine core structure.

A general procedure involves reacting guanidine hydrochloride with ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol, followed by heating under reflux. The product precipitates upon cooling and neutralization, and can be purified by recrystallization.

Applications in Drug Development

Substituted aminopyrimidinols are valuable scaffolds in medicinal chemistry. They have been investigated as selective inhibitors of various protein kinases. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[1] The amino and hydroxyl groups on the pyrimidine ring provide key hydrogen bonding interactions within the ATP-binding site of target enzymes and also serve as handles for further chemical modification to optimize potency and pharmacokinetic properties.

Analytical Protocols for Characterization

To ensure the identity, purity, and hydration state of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a robust analytical workflow is essential. The following protocol describes a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Protocol: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the identity (via mass-to-charge ratio) and determine the purity (via UV absorbance) of the compound.

Causality: HPLC separates the analyte from impurities based on its polarity. A UV detector quantifies the compound by measuring light absorbance, allowing for purity assessment. The mass spectrometer then detects the ionized molecule, providing a precise mass-to-charge ratio (m/z) that serves as definitive confirmation of the compound's identity. The expected m/z for the protonated anhydrous molecule [M+H]⁺ is approximately 126.1.

Materials:

-

This compound sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector and coupled mass spectrometer (ESI source)

Methodology:

-

Sample Preparation: Accurately weigh ~1.6 mg of the dihydrate sample (equivalent to ~1.25 mg of the anhydrous form) and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.125 mg/mL (anhydrous equivalent). Further dilute as needed for analysis.

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 254 nm

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

-

Data Analysis:

-

Integrate the peak area from the UV chromatogram to calculate purity (% area).

-

Extract the mass spectrum for the major peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 126.1.

-

Caption: Experimental workflow for HPLC-MS analysis.

Conclusion

6-Amino-2-methylpyrimidin-4-ol is a foundational chemical entity in modern drug discovery. A precise understanding of its fundamental properties is non-negotiable for its effective use. This guide has established that the molecular weight of the dihydrate form is 161.16 g/mol , a value derived from the confirmed anhydrous molecular weight of 125.13 g/mol . By providing this core data alongside validated analytical protocols and contextual applications, this document serves as an essential resource for scientists, ensuring accuracy, reproducibility, and integrity in their research and development endeavors.

References

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Available at: [Link]

-

2-Amino-6-methylpyrimidin-4-one (C5H7N3O). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Available at: [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). National Center for Biotechnology Information. Available at: [Link]

-

2-Amino-6-hydroxy-4-methylpyrimidine (CAS#: 3977-29-5). Chemsrc. Available at: [Link]

-

2-Amino-6-methylpyridine (C6H8N2). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU, University of Hertfordshire. Available at: [Link]

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor.org. Available at: [Link]

-

Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 6-Amino-2-methylpyrimidin-4-ol Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document delves into the chemical principles, reaction mechanisms, and practical experimental protocols necessary for its successful laboratory preparation.

Introduction: The Significance of 6-Amino-2-methylpyrimidin-4-ol

6-Amino-2-methylpyrimidin-4-ol, also known as 6-methylisocytosine, is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern of this compound, featuring an amino, a methyl, and a hydroxyl group, offers multiple reactive sites for further chemical modification, making it a valuable precursor for the generation of diverse chemical libraries in drug discovery programs. This guide will focus on a robust and accessible synthetic route to its dihydrate form, which is often the stable and commercially available version of this compound.

The Core Synthesis Pathway: Cyclocondensation of Acetamidine with Ethyl Acetoacetate

The most direct and widely applicable method for the synthesis of the 2-amino-6-methylpyrimidin-4-ol core is the cyclocondensation reaction between an amidine and a β-keto ester. In this case, acetamidine hydrochloride is reacted with ethyl acetoacetate in the presence of a base.

Mechanistic Insights

The reaction proceeds through a well-established mechanism for pyrimidine synthesis. The key steps are as follows:

-

Deprotonation of Acetamidine: The reaction is initiated by the deprotonation of acetamidine hydrochloride with a suitable base, typically sodium ethoxide, to generate the free acetamidine base.

-

Nucleophilic Attack: The nucleophilic nitrogen of acetamidine attacks the electrophilic carbonyl carbon of the ketone group in ethyl acetoacetate.

-

Intramolecular Cyclization: Following the initial attack, a subsequent intramolecular condensation occurs. The second nitrogen atom of the acetamidine moiety attacks the ester carbonyl group, leading to the formation of a six-membered ring intermediate.

-

Aromatization: The cyclic intermediate then undergoes dehydration and tautomerization to yield the stable aromatic pyrimidine ring of 6-amino-2-methylpyrimidin-4-ol.

The choice of a strong base like sodium ethoxide is crucial as it facilitates the formation of the reactive acetamidine nucleophile and also promotes the enolization of ethyl acetoacetate, which can influence the reaction rate.

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures for analogous pyrimidine syntheses.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |

| Sodium metal | Na | 22.99 |

| Absolute Ethanol | C₂H₅OH | 46.07 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Deionized Water | H₂O | 18.02 |

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 mL of absolute ethanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.

-

Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide.

Step 2: Cyclocondensation Reaction

-

To the freshly prepared sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate with continuous stirring.

-

Then, add 23.6 g (0.25 mol) of acetamidine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification of the Anhydrous Product

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in approximately 200 mL of hot water.

-

Acidify the solution to a pH of about 6-7 with glacial acetic acid. This will cause the product to precipitate out of the solution.

-

Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol or diethyl ether.

Step 4: Formation of the Dihydrate

-

Dissolve the crude 6-Amino-2-methylpyrimidin-4-ol in a minimum amount of boiling deionized water.

-

Allow the solution to cool slowly to room temperature.

-

Fine, needle-like crystals of this compound will start to form.

-

To maximize the yield, cool the solution in an ice bath for an additional hour.

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.

-

Dry the crystals under vacuum at a temperature not exceeding 50 °C to obtain the final dihydrate product.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₁₁N₃O₃ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.0 (s, 3H, CH₃), ~5.0 (s, 1H, pyrimidine H), ~6.2 (br s, 2H, NH₂), ~10.5 (br s, 1H, OH), ~3.3 (s, 4H, 2xH₂O) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~23 (CH₃), ~98 (C5), ~155 (C2), ~164 (C6), ~165 (C4) |

| IR (KBr, cm⁻¹) | ~3400-3100 (N-H, O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching) |

Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used.

Conclusion

The cyclocondensation of acetamidine hydrochloride and ethyl acetoacetate provides an efficient and reliable pathway for the synthesis of 6-Amino-2-methylpyrimidin-4-ol. Subsequent crystallization from water yields the stable dihydrate form. This technical guide provides a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018).

- Kazimierczuk, Z., & Shugar, D. (1974). Preparation of some N-methyl isoquanines via 6-methyl-thio-2-oxopurines, and of 8-methylisoquanine. Acta biochimica Polonica, 21(4), 455–463.

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 6-methylisocytosine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some new formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine and study the biological activity. International Journal of Drug Design and Discovery, 3(3), 850-855.

-

Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Retrieved from [Link]

Discovery of 6-Amino-2-methylpyrimidin-4-ol and its derivatives

Initiating Data Collection

I'm starting with focused Google searches to get data on 6-Amino-2-methylpyrimidin-4-ol. I need to understand its synthesis, chemical properties, known derivatives, and biological activities. My initial focus is to build a robust foundation of information to draw from.

Planning the Whitepaper Structure

Gathering Synthesis Information

I'm now diving deep into Google Scholar, PubMed, and patent databases to find detailed synthetic routes, purification techniques, and analytical methods for 6-Amino-2-methylpyrimidin-4-ol. I aim to uncover yields, reaction conditions, and spectroscopic data to inform the whitepaper's synthesis section. I'm also paying close attention to any experimental validation.

Structuring the Guide

I'm structuring the technical guide on 6-Amino-2-methylpyrimidin-4-ol and its derivatives. I have editorial autonomy to craft this. I will need to detail the discovery process and highlight significant derivatives.

Analyzing the Discovery

I'm now focusing on analyzing the discovery process for 6-Amino-2-methylpyrimidin-4-ol and its derivatives, aiming for a structure that tells the story effectively. Editorial control is giving me a great opportunity to craft this guide and highlight the development of the compounds. I'm focusing on causality in the explanations, and on providing validated protocols with verifiable links to sources. I'll be using tables and DOT language visualizations.

Defining the Focus

I'm now defining the focus and structure. The guide needs an introduction to establish the importance of the pyrimidine scaffold, particularly 6-Amino-2-methylpyrimidin-4-ol. I plan to detail its synthesis, including a reliable protocol like ethyl acetoacetate with guanidine. I'm also going to discuss its physicochemical properties and the keto-enol tautomerism. Visualizations using DOT language will be crucial for the guide.

Outlining the Guide

I'm now outlining the guide. I've broken it down into sections: an introduction to the pyrimidine scaffold, a deep dive into 6-Amino-2-methylpyrimidin-4-ol, and then the rationale and strategies for derivatization, with a focus on structure-activity relationships. I'm focusing on finding the best sources for this, and validating protocols. I'll need to use DOT language visualizations throughout.

Refining the Structure

I'm now refining the structure and content, creating a detailed outline. I'm focusing on a logical flow: introduction, synthesis, properties, derivatization strategies with a focus on rationale and structure-activity relationships, then a discussion on biological evaluation and concluding remarks. My main goal is to cite sources, particularly those that offer self-validating protocols with clickable references. I'll use DOT language visualizations throughout.

Developing the Framework

I'm now developing the framework. I've broken down the topic and have begun to draft content for each section, focusing on providing verified experimental procedures. I'll need to use DOT visualizations to outline each synthetic scheme, and the SAR relationships between compound structure and activity. I need to be sure that I include detailed references with clickable links.

Refining the Outline

I'm now refining the outline, with an eye towards synthesis and SAR. I'm focusing on validating and linking the protocols for the core compound and some representative derivatives. The goal is a concise and self-validating guide with clickable references, tables, and DOT visualizations. I'll include detailed procedures for synthesis and biological assays.

Developing the Synthesis

I'm now deep in developing the synthesis section. I've located several synthesis pathways for the core structure, 6-Amino-2-methylpyrimidin-4-ol. I'm focusing on finding the most reliable and well-documented protocol, and I will be verifying each step. I'm building DOT diagrams to represent each pathway. I will provide precise experimental procedures and detailed explanations.

A Comprehensive Technical Guide to the Solubility of 6-Amino-2-methylpyrimidin-4-ol Dihydrate

This guide provides an in-depth exploration of the solubility characteristics of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant potential in pharmaceutical and chemical research. As a critical physicochemical parameter, understanding its solubility is paramount for successful formulation, bioavailability, and process development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for solubility determination.

Introduction: The Significance of this compound

6-Amino-2-methylpyrimidin-4-ol, in its dihydrate form, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are integral to a wide array of biologically active molecules, including established drugs and novel therapeutic candidates.[1] The presence of amino and hydroxyl groups, along with a methyl substituent, imparts specific electronic and steric properties that influence its interaction with solvents and biological targets. The dihydrate form incorporates water molecules into its crystal lattice, which can significantly affect its stability and dissolution behavior.

A thorough understanding of the solubility of this compound is a cornerstone for:

-

Drug Discovery and Development: Predicting oral bioavailability, designing appropriate formulations, and ensuring consistent dosing.

-

Process Chemistry: Optimizing crystallization, purification, and reaction conditions.

-

Analytical Method Development: Preparing standard solutions and selecting appropriate mobile phases for chromatographic analysis.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate | [3] |

| CAS Number | 388582-41-0 | [2] |

| Molecular Formula | C5H11N3O3 | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Anhydrous Form | 2-Amino-6-methylpyrimidin-4-one (CAS: 3977-29-5) | [4] |

| Anhydrous MW | 125.13 g/mol | [4] |

| Melting Point | >300 °C | [3] |

The high melting point suggests strong intermolecular forces within the crystal lattice, which will require significant energy to overcome during dissolution. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrogen atoms in the ring and the carbonyl oxygen) indicates a complex interplay of interactions with protic and aprotic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of dissolution. This process can be conceptually broken down into two main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.

-

Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A compound's solubility is favored when the solvation energy is comparable to or exceeds the lattice energy. For this compound, the presence of water in the crystal lattice will also play a role in the overall energetics of dissolution.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through well-defined experimental protocols. Two primary types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer. It is a high-throughput method useful for early-stage drug discovery.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are observed.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but also more accurate and regulatory-relevant measurement.[5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [5]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, PBS at various pH values).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be used for accurate quantification.

-

Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

Caption: Shake-flask method for thermodynamic solubility.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Solvent Effects

The choice of solvent is critical. Based on the "like dissolves like" principle, polar solvents are expected to be more effective at dissolving this polar molecule. The solubility of pyrimidine derivatives generally increases with the polarity of the solvent.[6]

Expected Qualitative Solubility Profile

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Moderate | Capable of hydrogen bonding, but the aromatic ring has some nonpolar character. |

| Methanol | 5.1 | Good | Polar protic solvent, effective at solvating the polar functional groups.[1] |

| Ethanol | 4.3 | Good | Similar to methanol, but slightly lower polarity may reduce solubility. |

| DMSO | 7.2 | High | Highly polar aprotic solvent, excellent at dissolving a wide range of compounds.[7] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent, often showing high solubilizing power for such compounds.[6] |

| Acetonitrile | 5.8 | Moderate | Polar aprotic, but generally a weaker solvent for highly polar, hydrogen-bonding solutes. |

| Toluene | 2.4 | Low | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | 0.1 | Very Low | Nonpolar solvent, very poor solvating ability for this compound. |

Temperature Effects

For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation. Determining the temperature dependence of solubility allows for the calculation of important thermodynamic parameters.[8]

Experimental Data Template: Temperature Dependence of Solubility in Water

| Temperature (K) | Temperature (°C) | Solubility (mg/mL) |

| 298.15 | 25 | Experimental Value |

| 303.15 | 30 | Experimental Value |

| 308.15 | 35 | Experimental Value |

| 313.15 | 40 | Experimental Value |

| 318.15 | 45 | Experimental Value |

pH Effects

As an ionizable compound, the solubility of this compound is expected to be pH-dependent. The amino group can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. The formation of these charged species generally leads to a significant increase in aqueous solubility. The pKa values of the compound would be crucial in predicting the pH-solubility profile.

Thermodynamic Analysis

From the temperature-dependent solubility data, key thermodynamic parameters of dissolution can be calculated, providing insight into the dissolution process.[6]

-

Gibbs Free Energy of Dissolution (ΔG°_sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

-

Enthalpy of Dissolution (ΔH°_sol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature).

-

Entropy of Dissolution (ΔS°_sol): Reflects the change in disorder of the system upon dissolution.

These parameters can be derived from a van't Hoff plot (ln(S) vs. 1/T), where S is the molar solubility and T is the absolute temperature.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies outlined here, based on the behavior of structurally related pyrimidine derivatives, offer a robust starting point for any researcher.[1][6] A thorough characterization of its solubility in various solvents and under different conditions is an indispensable step in harnessing the full potential of this valuable chemical entity in research and development.

References

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019).

- Kim, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 845–858.

- Al-Jimaz, A. S., El-Sherif, A. A., & Shoukry, M. M. (2007). Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. Journal of Solution Chemistry, 36, 247–257.

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Baluja, S., & Gediya, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1033-1038.

- Baluja, S., & Solanki, A. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Al-Masoudi, W. A. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Research in Pharmaceutical and Nano Sciences, 8(2), 56-65.

-

Fisher Scientific. (n.d.). 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+%. Retrieved from [Link]

- Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

- Heterocyclic Letters. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(3).

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).

- Abdel-Fattah, A. M., & Attaby, F. A. (2012). SYNTHESIS, REACTIONS, AND CHARACTERIZATION OF 6-AMINO-4-(BENZO[b]THIOPHEN-2-YL)-2-THIOXO-1, 2-DIHYDROPYRIDINE-3, 5-DICARBONITRILE.

- Zhang, C., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 131, 38-46.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CAS 388582-41-0 | this compound - Synblock [synblock.com]

- 3. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Amino-2-methylpyrimidin-4-ol Dihydrate: A Technical Guide

For Immediate Release

Introduction: The Importance of Spectroscopic Characterization

6-Amino-2-methylpyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antagonists for adenosine receptors and in the development of novel therapeutics.[1] The dihydrate form indicates the incorporation of two water molecules into the crystal structure, which can significantly influence its physical and chemical properties.